N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-b]pyridine core structure, which is known for its diverse biological activities
Mechanism of Action
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1). JAK1 plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling .
Mode of Action
The compound acts as a JAK1-selective inhibitor. It binds to JAK1 and inhibits its activity, thereby disrupting the JAK/STAT signaling pathway .
Biochemical Pathways
By inhibiting JAK1, the compound disrupts the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response. Disruption of this pathway can lead to reduced inflammation and autoimmune responses .
Result of Action
The inhibition of JAK1 by the compound can lead to reduced inflammation and autoimmune responses. This can have various molecular and cellular effects, depending on the specific context in which the compound is used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the chromeno[2,3-b]pyridine core with 4-chlorobenzyl chloride under basic conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorobenzyl group or the chromeno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: shares structural similarities with other chromeno[2,3-b]pyridine derivatives, such as:
Uniqueness
The presence of the 4-chlorobenzyl group in this compound imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-16(20(26)23-11-13-6-8-14(22)9-7-13)10-17-19(25)15-4-2-3-5-18(15)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQISKDTKBKOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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